Clindamycin 2-Phosphate Sulfoxide
Overview
Description
Clindamycin 2-Phosphate Sulfoxide is a derivative of clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, including those caused by anaerobic bacteria, staphylococci, and streptococci . This compound is a prodrug, meaning it is converted into the active drug clindamycin in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 2-Phosphate Sulfoxide involves the phosphorylation of clindamycin. This process typically uses phosphorylating agents under controlled conditions to ensure the formation of the phosphate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Clindamycin 2-Phosphate Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to clindamycin sulfoxide.
Hydrolysis: Conversion to clindamycin in vivo.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Hydrolysis: Occurs under physiological conditions with the help of phosphatase enzymes.
Major Products:
Oxidation: Clindamycin sulfoxide.
Hydrolysis: Clindamycin.
Scientific Research Applications
Clindamycin 2-Phosphate Sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation reactions.
Biology: Investigated for its role in bacterial resistance mechanisms.
Medicine: Used in the development of new antibiotic formulations.
Industry: Employed in the production of clindamycin-based pharmaceuticals.
Mechanism of Action
Clindamycin 2-Phosphate Sulfoxide exerts its effects by being converted into clindamycin in the body. Clindamycin binds to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it effective against various bacterial infections .
Comparison with Similar Compounds
Clindamycin: The parent compound, used widely as an antibiotic.
Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.
Uniqueness: Clindamycin 2-Phosphate Sulfoxide is unique due to its prodrug nature, allowing for targeted delivery and conversion to the active drug in the body. This property enhances its efficacy and reduces potential side effects compared to direct administration of clindamycin .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClN2O9PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(30-31(25,26)27)18(29-15)32(4)28/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14-,15+,16+,18+,32?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQHVQGMXRPASW-IMOWMNBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)OP(=O)(O)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)OP(=O)(O)O)O)O)[C@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClN2O9PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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